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Cat. No.: B14676703 Get Quote

Introduction

This document provides a comprehensive technical guide to the structural elucidation of 6-

methylhept-5-en-2-ol. The structural isomer 6-methylhept-6-en-2-ol is less commonly

documented in scientific literature. Therefore, this guide will focus on the analysis of its more

prevalent isomer, 6-methylhept-5-en-2-ol, for which extensive spectroscopic data is available.

The methodologies and data presented herein are targeted towards researchers, scientists,

and professionals in the field of drug development and chemical analysis.

The structural elucidation of an organic compound is a systematic process that involves the use

of various analytical techniques to determine its chemical structure. This guide will detail the

application of key spectroscopic methods, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, in the characterization

of 6-methylhept-5-en-2-ol.

Molecular Structure
The chemical structure of 6-methylhept-5-en-2-ol is presented below:

Caption: Chemical structure of 6-methylhept-5-en-2-ol.

Spectroscopic Data Analysis
The structural elucidation of 6-methylhept-5-en-2-ol is achieved through the combined

interpretation of data from various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

The ¹³C NMR spectrum of 6-methylhept-5-en-2-ol shows eight distinct signals, corresponding to

the eight carbon atoms in the molecule.[1] The chemical shifts are summarized in the table

below.

Carbon Atom
Chemical Shift
(ppm)

DEPT-90 DEPT-135

C1 23 No peak Positive

C2 68 CH Positive

C3 39 No peak Negative

C4 24 No peak Negative

C5 124 CH Positive

C6 132 No peak No peak

C7 8 No peak Positive

C8 26 No peak Positive

Table 1: ¹³C NMR and DEPT spectral data for 6-methylhept-5-en-2-ol.[1]

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to

differentiate between CH, CH₂, and CH₃ groups.[1]

DEPT-90: Shows only CH carbons. In this case, C2 and C5 are observed.[1]

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative

signals. Quaternary carbons (like C6) are not observed.[1]

The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments. The predicted ¹H NMR data for 6-methylhept-5-en-2-ol is
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presented below.

Proton(s)
Chemical Shift
(ppm)

Multiplicity Integration

H1 (CH₃) ~1.2 Doublet 3H

H2 (CH) ~3.8 Multiplet 1H

H3 (CH₂) ~1.5 Multiplet 2H

H4 (CH₂) ~2.1 Multiplet 2H

H5 (CH) ~5.1 Triplet 1H

H7 (CH₃) ~1.7 Singlet 3H

H8 (CH₃) ~1.6 Singlet 3H

OH Variable Singlet 1H

Table 2: Predicted ¹H NMR spectral data for 6-methylhept-5-en-2-ol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 6-methylhept-5-en-2-ol (C₈H₁₆O), the molecular weight is 128.21 g/mol .[2]

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak

(M⁺) at m/z = 128.

Table 3: Key fragments in the mass spectrum of 6-methylhept-5-en-2-ol.[2]
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m/z Interpretation

128 Molecular ion [M]⁺

113 [M - CH₃]⁺

110 [M - H₂O]⁺

95 [M - H₂O - CH₃]⁺

43 [C₃H₇]⁺ or [CH₃CO]⁺ (highly abundant)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-methylhept-5-en-2-ol would show characteristic absorption bands.

Table 4: Characteristic IR absorption bands for 6-methylhept-5-en-2-ol.[3]

Wavenumber (cm⁻¹) Functional Group Description

~3350 (broad) O-H Alcohol stretching

~2970-2850 C-H Alkane stretching

~1670 C=C Alkene stretching

~1450, ~1375 C-H Alkane bending

~1100 C-O Alcohol stretching

Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data for

structural elucidation.

NMR Spectroscopy
A standard protocol for obtaining ¹H, ¹³C, and DEPT NMR spectra is as follows:
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Sample Preparation: Dissolve approximately 10-20 mg of the purified 6-methylhept-5-en-2-ol

in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR: Acquire the proton-decoupled ¹³C spectrum.

DEPT: Perform DEPT-90 and DEPT-135 experiments to differentiate carbon types.

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile compounds like 6-methylhept-5-en-

2-ol.

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane or hexane).

GC Conditions:

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection

port.

Temperature Program: Use a temperature gradient to separate the components of the

sample. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

MS Conditions:
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Ionization: Use electron ionization (EI) at 70 eV.

Mass Range: Scan a mass range of m/z 40-400.

Data Analysis: Identify the peak corresponding to 6-methylhept-5-en-2-ol in the

chromatogram and analyze its mass spectrum.

Infrared (IR) Spectroscopy
A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR)

accessory is as follows:

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR

crystal.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Acquire the spectrum of the sample. The instrument software will

automatically subtract the background spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Logical Workflow for Structural Elucidation
The process of elucidating the structure of an unknown compound follows a logical progression

of experiments and data interpretation.
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Initial Analysis

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Sample Purification

Elemental Analysis / High-Resolution MS

Determine Molecular Formula & Weight

IR Spectroscopy

Identify Functional Groups

Mass Spectrometry 1D NMR (1H, 13C, DEPT)

Assemble Fragments

2D NMR (COSY, HSQC, HMBC)

Confirm with 2D NMR

Propose Structure

Final Structure Elucidation
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Spectroscopic Data

Deduced Structural Features

IR Data
(O-H, C=C)

Alcohol Functional Group Alkene Functional Group

MS Data
(MW=128)

Molecular Formula: C8H16O

1D NMR Data
(8 Carbons, 16 Protons)

Carbon-Hydrogen Framework

2D NMR Correlations

Final Structure:
6-methylhept-5-en-2-ol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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